Pegnivacogin

Description

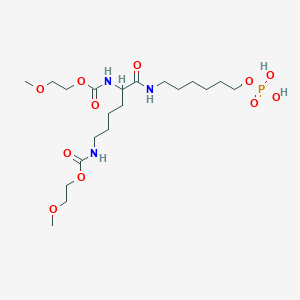

Properties

CAS No. |

959716-28-0 |

|---|---|

Molecular Formula |

C20H40N3O11P |

Molecular Weight |

529.5 g/mol |

IUPAC Name |

2-methoxyethyl N-[6-(2-methoxyethoxycarbonylamino)-1-oxo-1-(6-phosphonooxyhexylamino)hexan-2-yl]carbamate |

InChI |

InChI=1S/C20H40N3O11P/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29) |

InChI Key |

QGVYYLZOAMMKAH-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)O)NC(=O)OCCOC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pegnivacogin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pegnivacogin (B1193231) (formerly RB006) is a novel, single-stranded RNA aptamer designed as a direct and selective inhibitor of coagulation Factor IXa (FIXa). It was developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen. This system was engineered to provide a controllable and reversible anticoagulant effect, primarily for patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI). Pegnivacogin functions by binding with high affinity to the catalytic domain of FIXa, thereby sterically hindering its interaction with its substrate, Factor X, and preventing the propagation of the coagulation cascade. Clinical investigations, notably the RADAR Phase 2b trial, have demonstrated its potent anticoagulant effects, characterized by a rapid onset and predictable dose-response. This guide provides a detailed examination of the molecular mechanism, pharmacodynamics, and key experimental data related to pegnivacogin.

Introduction to Pegnivacogin and the REG1 System

Pegnivacogin is a 31-nucleotide RNA aptamer covalently linked to a 40 kDa polyethylene (B3416737) glycol (PEG) moiety. The PEGylation serves to increase the molecule's hydrodynamic radius, thereby extending its plasma half-life. It is a component of the REG1 system, which pairs the anticoagulant aptamer with a specific reversal agent, anivamersen[1]. Anivamersen is a 15-nucleotide oligonucleotide that is complementary to a portion of the pegnivacogin sequence. Upon administration, anivamersen binds to pegnivacogin via Watson-Crick base pairing, inducing a conformational change that releases pegnivacogin from FIXa and neutralizes its anticoagulant activity. This offers a controllable and titratable method for managing anticoagulation.

Core Mechanism of Action: Direct Inhibition of Factor IXa

The primary mechanism of action of pegnivacogin is the direct, high-affinity binding to and inhibition of activated Factor IX (Factor IXa).

The Role of Factor IXa in the Coagulation Cascade

Factor IXa is a serine protease that plays a critical role in the intrinsic pathway of blood coagulation. Upon activation, FIXa, in complex with its cofactor Factor VIIIa, calcium ions, and phospholipids (B1166683), forms the "tenase" complex. This complex is responsible for the conversion of Factor X to its active form, Factor Xa. Factor Xa then proceeds to convert prothrombin to thrombin, the central enzyme in the coagulation cascade that ultimately leads to the formation of a fibrin (B1330869) clot.

Molecular Interaction of Pegnivacogin with Factor IXa

Pegnivacogin, as an aptamer, folds into a specific three-dimensional conformation that allows it to bind to a specific epitope on the surface of Factor IXa. It is understood to bind to the catalytic domain of FIXa, sterically blocking the extended substrate-binding site. This mode of inhibition prevents the binding of its natural macromolecular substrate, Factor X, to the active site of Factor IXa, thereby inhibiting the generation of Factor Xa. While it significantly hinders the cleavage of large substrates like Factor X, it may not completely block the cleavage of small synthetic substrates, suggesting a mechanism of steric hindrance rather than direct active site obstruction.

Quantitative Data

The following tables summarize the key quantitative data available for pegnivacogin and its effects.

Table 1: Binding Affinity and Inhibitory Concentration of Pegnivacogin and its Parent Aptamer

| Parameter | Molecule | Value | Source |

| Dissociation Constant (Kd) | 9.3t (Parent Aptamer) | 0.58 ± 0.1 nM | Secondary Literature |

| Dissociation Constant (Kd) | Pegnivacogin (RB006) | ~3 nM | Secondary Literature |

| EC50 (in vitro aPTT prolongation) | Pegnivacogin | 14 µg/mL | Secondary Literature |

Table 2: Pharmacodynamic and In Vitro Efficacy Data from Clinical and Preclinical Studies

| Parameter | Condition | Result | Source |

| In Vivo Pharmacodynamics (RADAR Trial) | |||

| Dose Administered | 1 mg/kg IV bolus | N/A | [1][2][3] |

| Peak Plasma Concentration | In ACS patients | 26.1 ± 4.6 µg/mL | [1][2][3] |

| aPTT Prolongation | In ACS patients | Mean: 93.0 ± 9.5 s | [1][2][3] |

| In Vitro Platelet Function | |||

| ADP-induced CD62P-expression | Healthy volunteer whole blood | 10.21% reduction (100% vs. 89.79±4.04%) | |

| ADP-induced PAC-1 binding | Healthy volunteer whole blood | 16.98% reduction (100% vs. 83.02±4.08%) | |

| ADP-induced Platelet Aggregation (Light Transmission Aggregometry) | Healthy volunteer whole blood | 31.91% reduction (97.71±5.30% vs. 66.53±9.92%) | |

| Residual Platelet Aggregation | In ACS patients (post 1 mg/kg pegnivacogin) | 56.79% reduction (100% versus 43.21±8.23%) |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the evaluation of pegnivacogin.

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

The aPTT assay is a performance indicator of the efficacy of the intrinsic and common coagulation pathways.

-

Principle: The assay measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the contact pathway (e.g., silica, ellagic acid, or kaolin) and a partial thromboplastin (a phospholipid substitute for platelets), followed by the addition of calcium.

-

General Protocol:

-

Sample Preparation: Citrated platelet-poor plasma is prepared by centrifuging whole blood to remove red blood cells and platelets.

-

Incubation: A specific volume of the plasma sample is incubated at 37°C with an aPTT reagent containing a contact activator and phospholipids for a defined period.

-

Clot Initiation and Detection: Pre-warmed calcium chloride is added to the mixture to initiate coagulation. The time taken for a fibrin clot to form is measured, typically using an automated or semi-automated coagulometer that detects changes in light transmission or mechanical movement.

-

-

In the Context of Pegnivacogin Studies: In the RADAR trial's pharmacokinetic and pharmacodynamic substudy, the fold prolongation of aPTT was used to impute the level of Factor IX inhibition[1][2][3].

Platelet Aggregation Assays

These assays measure the ability of platelets to aggregate in response to an agonist.

-

Principle: Light Transmission Aggregometry (LTA) is a common method that measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate and form larger clumps.

-

General Protocol for LTA:

-

PRP Preparation: Platelet-rich plasma is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and is used as a reference for 100% light transmission.

-

Assay Procedure: PRP is placed in a cuvette in an aggregometer and stirred at 37°C. A baseline of light transmission is established.

-

Agonist Addition: An aggregating agent, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to the PRP to induce platelet aggregation.

-

Measurement: The change in light transmission is recorded over time as platelets aggregate. The maximum percentage of aggregation is determined relative to the PPP baseline.

-

-

In Vitro Pegnivacogin Studies: Whole blood samples from healthy volunteers were incubated with pegnivacogin or a placebo before the addition of ADP to assess the impact on platelet aggregation.

Visualizations

Signaling Pathways and Logical Relationships

References

The Pivotal Role of Factor IXa in Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulation Factor IXa (FIXa) is a serine protease that plays a critical, rate-limiting role in the propagation of the blood coagulation cascade. Its strategic position in the intrinsic pathway and its amplification of thrombin generation make it a key player in both normal hemostasis and pathological thrombosis. This technical guide provides an in-depth exploration of the core functions of Factor IXa in thrombosis, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways to support research and drug development efforts in this area.

Factor IXa in the Coagulation Cascade

Factor IX is a vitamin K-dependent zymogen synthesized in the liver that circulates in the plasma.[1] Upon vascular injury, Factor IX is activated to Factor IXa through two primary pathways:

-

The Intrinsic Pathway: Factor XIa activates Factor IX in the presence of calcium ions.[2]

-

The Extrinsic Pathway: The complex of Tissue Factor (TF) and Factor VIIa also activates Factor IX.[2]

Once activated, Factor IXa forms a crucial enzymatic complex known as the intrinsic tenase complex. This complex, assembled on the surface of activated platelets, consists of Factor IXa, its cofactor Factor VIIIa, calcium ions, and phospholipids (B1166683).[1] The primary function of the intrinsic tenase complex is the proteolytic conversion of Factor X to its active form, Factor Xa.[2] Factor Xa then proceeds to form the prothrombinase complex, which ultimately leads to a burst of thrombin generation and the formation of a stable fibrin (B1330869) clot.

The intrinsic tenase complex is a potent amplifier of coagulation, increasing the catalytic efficiency of Factor IXa by several orders of magnitude.[3] This amplification step is essential for robust thrombus formation and makes Factor IXa a highly attractive target for anticoagulant therapies.

Quantitative Data

The following tables summarize key quantitative parameters related to Factor IXa function.

Table 1: Plasma Concentration and Half-Life of Factor IX

| Parameter | Value | Reference |

| Normal Plasma Concentration | 65-140% of normal | [4] |

| Biological Half-life | 18-24 hours | [4] |

| Median Plasma Level (Healthy Adults) | 342 pM (total FIXa) | [1] |

| Median Plasma Level (COVID-19 Patients) | 1570 pM (total FIXa) | [1] |

Table 2: Kinetic Parameters of Factor X Activation by Factor IXa

| Condition | Km | kcat | kcat/Km (Catalytic Efficiency) | Reference |

| Factor IXa alone | 81 µM | - | - | [5] |

| + Thrombin-activated platelets | 0.39 µM | 0.052 min-1 | - | [5] |

| + Thrombin-activated platelets + Factor VIIIa | 0.16 µM | 1240 min-1 | 17.4 x 106-fold increase | [5] |

| Factor VIIa-Tissue Factor Complex | 22 nM (for FIX) | 28 min-1 (for FIXa formation) | ~Equal to FX activation | [6] |

Table 3: Binding Affinities of Factor IXa

| Binding Partner | Dissociation Constant (Kd) | Condition | Reference |

| Factor VIIIa | ~0.5 nM | On thrombin-activated platelets | [5] |

| Phospholipids | 10-6 M | - | [7] |

| Phospholipids | 10-8 M | In the presence of Factor VIIIa | [7] |

| Factor VIIIa (apparent Kd) | 0.25 µM | PL-minus/X-saturating | [2] |

| Factor VIIIa (apparent Kd) | 0.09 nM | PL-plus/X-saturating | [2] |

Signaling Pathways and Experimental Workflows

Coagulation Cascade Focusing on Factor IXa

Caption: The coagulation cascade highlighting the central role of Factor IXa.

Experimental Workflow for Chromogenic Factor IXa Assay

Caption: A generalized workflow for a chromogenic Factor IXa activity assay.

Experimental Protocols

Chromogenic Factor IX Activity Assay

This protocol is based on the principle that FIXa, in the presence of FVIIIa, phospholipids, and calcium, activates Factor X to Factor Xa. The amount of Factor Xa generated is then measured using a specific chromogenic substrate that releases a colored compound (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm.[8] The amount of pNA generated is directly proportional to the Factor IXa activity in the sample.[8]

Materials:

-

Platelet-poor plasma or purified Factor IXa sample

-

Factor IX deficient plasma (for standard curve)

-

Reagent 1: Bovine Factor X, Factor VIIIa, and phospholipids in a buffered solution

-

Reagent 2: Chromogenic substrate specific for Factor Xa

-

Tris-BSA buffer

-

Microplate reader capable of measuring absorbance at 405 nm

-

37°C incubator

Procedure:

-

Sample Preparation:

-

Collect blood samples in 3.2% sodium citrate (B86180) tubes.[9]

-

Prepare platelet-poor plasma by centrifugation at 1500 x g for 15 minutes.[9]

-

If not assayed within 4 hours, freeze plasma at ≤ -70°C.[9]

-

Dilute patient plasma and control samples as required with Tris-BSA buffer.[10]

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of a calibrator plasma with known Factor IX activity using Factor IX deficient plasma to create a standard curve.

-

-

Assay Protocol (Manual Method):

-

Pre-warm all reagents and samples to 37°C.

-

In a microplate well, add 50 µL of the diluted sample or standard.

-

Add 50 µL of Reagent 1 (FX, FVIIIa, phospholipids).

-

Incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Add 50 µL of the pre-warmed chromogenic substrate (Reagent 2).

-

Incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Stop the reaction by adding an acid (e.g., 2% citric acid).

-

Read the absorbance at 405 nm.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the standards against their known Factor IX concentrations.

-

Determine the Factor IX activity of the samples by interpolating their absorbance values on the standard curve.

-

Note: Automated methods on coagulation analyzers are also widely used and follow a similar principle.[10]

Factor IXa-Specific Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantification of total Factor IXa (free FIXa and FIXa-antithrombin complexes) in human plasma.[11] It utilizes a monoclonal antibody specific for the neo-epitope exposed upon the activation of Factor IX to Factor IXa.[11]

Materials:

-

Microplate pre-coated with a capture antibody specific for Factor IXa

-

Patient plasma samples

-

Factor IXa standards

-

Biotinylated detection antibody specific for Factor IXa

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Assay buffer

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Preparation:

-

Bring all reagents and samples to room temperature.

-

Prepare dilutions of the Factor IXa standards and plasma samples in assay buffer.

-

-

Assay Protocol:

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

-

Incubate for a specified time (e.g., 2 hours) at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well.

-

Incubate for a specified time (e.g., 1 hour) at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature in the dark.

-

Wash the wells five times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature in the dark.

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the concentration of the Factor IXa standards.

-

Calculate the concentration of Factor IXa in the samples from the standard curve.

-

In Vivo Thrombosis Model: Ferric Chloride-Induced Arterial Thrombosis

This is a widely used murine model to study arterial thrombosis.[12] The application of ferric chloride to the exterior of an artery induces oxidative damage to the endothelial cells, leading to the formation of a platelet-rich thrombus.

Materials:

-

Anesthetized mouse

-

Surgical microscope

-

Micro-surgical instruments

-

Ferric chloride solution (e.g., 10% in water)

-

Filter paper strips

-

Doppler ultrasound probe or intravital microscope

Procedure:

-

Surgical Preparation:

-

Anesthetize the mouse and maintain its body temperature.

-

Surgically expose the carotid artery.

-

-

Thrombus Induction:

-

Place a small piece of filter paper saturated with ferric chloride solution on top of the exposed artery for a specified time (e.g., 3 minutes).

-

Remove the filter paper and wash the area with saline.

-

-

Thrombus Monitoring:

-

Monitor blood flow in the artery using a Doppler ultrasound probe to determine the time to occlusion.

-

Alternatively, visualize thrombus formation in real-time using intravital microscopy with fluorescently labeled platelets.

-

-

Data Analysis:

-

The primary endpoint is typically the time to vessel occlusion.

-

The size and composition of the thrombus can also be analyzed histologically.

-

In Vitro Thrombosis Model: Flow Chamber Assay

This model simulates arterial thrombosis by perfusing whole blood over a thrombogenic surface under controlled shear conditions.[12]

Materials:

-

Parallel-plate flow chamber

-

Syringe pump

-

Microscope with a camera for real-time imaging

-

Coverslips coated with a thrombogenic substrate (e.g., collagen and tissue factor)

-

Anticoagulated whole blood (e.g., with hirudin or citrate)

-

Fluorescently labeled anti-platelet antibody (e.g., anti-CD41)

Procedure:

-

Chamber Assembly:

-

Assemble the flow chamber with the coated coverslip.

-

-

Blood Perfusion:

-

Draw the anticoagulated whole blood, optionally labeled with a fluorescent antibody, into a syringe.

-

Mount the syringe on the pump and connect it to the flow chamber.

-

Perfuse the blood through the chamber at a defined arterial shear rate (e.g., 1000 s⁻¹).

-

-

Real-Time Imaging:

-

Visualize and record platelet adhesion and thrombus formation on the coated surface in real-time using fluorescence microscopy.

-

-

Data Analysis:

-

Quantify thrombus formation by measuring the surface area covered by platelets over time.

-

Analyze the morphology and stability of the thrombi.

-

Conclusion

Factor IXa's central and amplifying role in the coagulation cascade firmly establishes it as a critical component in the pathophysiology of thrombosis. A thorough understanding of its biochemical properties, kinetics, and interactions is paramount for the development of novel and effective antithrombotic therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of thrombosis and to design the next generation of anticoagulants targeting this key enzyme.

References

- 1. A novel factor IXa–specific enzyme-linked immunosorbent assay detects factor IXa in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of factor IXa with factor VIIIa. Effects of protease domain Ca2+ binding site, proteolysis in the autolysis loop, phospholipid, and factor X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. hematology.testcatalog.org [hematology.testcatalog.org]

- 5. Kinetics of coagulation factor X activation by platelet-bound factor IXa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extrinsic activation of human blood coagulation factors IX and X. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Assembly of the intrinsic factor X activating complex--interactions between factor IXa, factor VIIIa and phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]

- 9. coachrom.com [coachrom.com]

- 10. cabru.com [cabru.com]

- 11. researchgate.net [researchgate.net]

- 12. Modelling arterial thrombus formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Pegnivacogin: A Technical Whitepaper on the Discovery, Development, and Discontinuation of a Novel Anticoagulant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegnivacogin (B1193231) (formerly RB006) is a nucleic acid aptamer-based, direct inhibitor of coagulation Factor IXa. Developed as part of the REG1 anticoagulation system, which included a complementary reversal agent, anivamersen, pegnivacogin represented a novel approach to controllable anticoagulation for acute cardiovascular settings. Its development program, including preclinical studies and Phase II and III clinical trials, demonstrated potent and predictable anticoagulant effects. However, the program was ultimately terminated due to an unacceptable rate of severe, life-threatening allergic reactions. This technical guide provides an in-depth summary of the discovery, mechanism of action, preclinical and clinical development, and the ultimate discontinuation of pegnivacogin, presenting key quantitative data and experimental methodologies for the scientific community.

Discovery and Rationale

Pegnivacogin was identified through a process of Systematic Evolution of Ligands by Exponential Enrichment (SELEX), an iterative method for discovering nucleic acid aptamers that bind to a specific target with high affinity and specificity.

Target Selection: Factor IXa

Coagulation Factor IXa (FIXa) was selected as the therapeutic target due to its critical role in the intrinsic pathway of the coagulation cascade. As part of the tenase complex (along with Factor VIIIa), FIXa is responsible for the activation of Factor X to Factor Xa, a key step leading to thrombin generation and subsequent fibrin (B1330869) clot formation. Inhibition of FIXa was hypothesized to provide effective anticoagulation with a potentially wider therapeutic window and lower bleeding risk compared to broader-spectrum anticoagulants.

SELEX Protocol for Aptamer Identification

The discovery of the aptamer that would become pegnivacogin involved the following general steps:

-

Library Generation: A large, random library of 2'-fluoropyrimidine-modified RNA sequences was synthesized. The chemical modifications were introduced to enhance nuclease resistance and improve in vivo stability.

-

Incubation with Target: The RNA library was incubated with purified human Factor IXa protein.

-

Partitioning: RNA sequences that bound to FIXa were separated from non-binding sequences.

-

Elution and Amplification: The bound RNA molecules were eluted, reverse transcribed into cDNA, and amplified via PCR.

-

Iteration: The amplified pool of enriched sequences was used for subsequent rounds of selection with increasing stringency to isolate the highest-affinity binders.

This process led to the identification of a high-affinity aptamer, designated 9.3t, which was further optimized. To enhance its pharmacokinetic profile and prolong its in vivo half-life, a 40-kDa branched polyethylene (B3416737) glycol (PEG) moiety was conjugated to the 5' end of the aptamer, creating pegnivacogin.

dot

Caption: Workflow for the SELEX-based discovery and optimization of Pegnivacogin.

Mechanism of Action

Pegnivacogin functions as a direct, high-affinity inhibitor of the enzymatic activity of Factor IXa.[1] By binding to FIXa, the aptamer sterically hinders the formation of the active tenase complex, which is essential for the activation of Factor X. This targeted inhibition effectively dampens the amplification of the coagulation cascade, leading to a potent anticoagulant effect.[2][3]

The REG1 system paired pegnivacogin with anivamersen, a complementary oligonucleotide designed to bind specifically to pegnivacogin via Watson-Crick base pairing.[4] This binding neutralizes the aptamer, rapidly reversing its anticoagulant activity and providing a controllable system for managing hemostasis.

dot

Caption: Pegnivacogin's mechanism of action within the coagulation cascade.

Preclinical and In Vitro Data

Prior to human trials, pegnivacogin underwent extensive preclinical evaluation to characterize its activity and safety profile.

Binding Affinity and Specificity

The precursor aptamer to pegnivacogin, 9.3t, demonstrated high-affinity binding to Factor IXa. The subsequent PEGylation had a nominal impact on this affinity.

| Molecule | Target | Dissociation Constant (Kd) |

| Aptamer 9.3t | Factor IXa | ~0.6 nM |

| Pegnivacogin (Peg-9.3t) | Factor IXa | ~2.8 nM |

| Aptamer 9.3t | Factors VIIa, Xa, XIa, APC | > 5,000 nM (High Specificity) |

| APC: Activated Protein C |

In Vitro Anticoagulant Activity

In human plasma, pegnivacogin demonstrated a dose-dependent prolongation of the activated partial thromboplastin (B12709170) time (aPTT), a measure of the intrinsic coagulation pathway's functionality. It had no effect on the prothrombin time (PT), confirming its specific action on the FIXa pathway.

In Vitro Platelet Reactivity

Studies using whole blood from healthy volunteers and patients with Acute Coronary Syndromes (ACS) showed that pegnivacogin significantly reduced platelet activation and aggregation.[] This effect is attributed to the downstream reduction in thrombin generation, as thrombin is a potent platelet activator.[]

| Assay | Condition | Result | P-value |

| CD62P-expression | In vitro (Healthy Volunteers) | 10.21% reduction | p=0.027 |

| PAC-1 Binding | In vitro (Healthy Volunteers) | 16.98% reduction | p=0.010 |

| Platelet Aggregation | In vitro (Healthy Volunteers) | 31.18% reduction | p=0.013 |

| Residual Platelet Aggregation | In vivo (ACS Patients) | 56.1% reduction | p=0.020 |

Primate Model of Cardiopulmonary Bypass

A study in baboons undergoing cardiopulmonary bypass (CPB) evaluated pegnivacogin as a potential substitute for heparin. While targeted drug levels and near-complete FIXa inhibition were achieved, allowing for uneventful bypass without circuit clotting, the animals displayed thrombi in bypass cannulae and kidney cortical infarcts. This was attributed to species-specific differences in tissue factor-mediated thrombin generation in the presence of high FIXa inhibition, highlighting limitations of the baboon model for this specific drug class.

Clinical Development

Pegnivacogin advanced into a clinical program focused on patients with ACS undergoing percutaneous coronary intervention (PCI).

RADAR Phase IIb Trial

The RADAR (Randomized, Dose-Ranging) trial was a Phase IIb study designed to assess the safety and efficacy of the REG1 system in ACS patients.

-

Experimental Protocol:

-

Population: 640 patients with non-ST-elevation ACS scheduled for cardiac catheterization.

-

Design: Randomized, partially blinded, active-controlled.

-

Treatment Arms:

-

Pegnivacogin (1 mg/kg IV bolus) followed by a blinded post-procedure dose of anivamersen to achieve 25%, 50%, 75%, or 100% reversal.

-

Unfractionated Heparin (active control).

-

-

Primary Endpoint: Total ACUITY bleeding through 30 days.

-

Secondary Endpoints: Major bleeding and a composite of ischemic events (death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia).

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Substudy: A substudy of 33 patients confirmed that a 1 mg/kg dose of pegnivacogin rapidly achieved high plasma concentrations, produced consistent aPTT prolongation, and resulted in near-complete Factor IX inhibition.

| Parameter | Value (Mean ± SD) |

| Pegnivacogin Plasma Concentration | 26.1 ± 4.6 µg/mL |

| aPTT | 93.0 ± 9.5 s |

| aPTT Fold Increase from Baseline | 2.9 ± 0.3 |

-

RADAR Trial Results: The trial demonstrated that at least 50% reversal with anivamersen was required to mitigate bleeding and allow for safe early sheath removal. The 25% reversal arm was stopped early due to excess bleeding. The REG1 system appeared to be a safe strategy and showed a trend toward fewer ischemic events compared to heparin.

| Outcome (30 days) | Pegnivacogin (All Arms) | Heparin | P-value |

| Ischemic Events (Composite) | 3.0% | 5.7% | 0.3 |

| Major Bleeding (ACUITY) | 9% (with ≥50% reversal) | 11% | - |

| Total Bleeding (ACUITY) | 35% (with ≥50% reversal) | 38% | - |

REGULATE-PCI Phase III Trial and Discontinuation

The promising results from the RADAR trial led to the initiation of the large-scale REGULATE-PCI Phase III trial, designed to be a definitive comparison against bivalirudin (B194457) in 13,200 ACS patients undergoing PCI.

-

Experimental Protocol:

-

Population: Patients with ACS undergoing PCI.

-

Design: Randomized, open-label, active-controlled.

-

Treatment Arms:

-

REG1 System: Pegnivacogin (1 mg/kg) followed by anivamersen.

-

Bivalirudin (active control).

-

-

Primary Efficacy Endpoint: Composite of all-cause death, myocardial infarction, stroke, or urgent revascularization at 3 days.

-

-

Trial Termination and Discontinuation: In August 2014, after enrolling approximately 3,250 patients, the REGULATE-PCI trial was permanently terminated. The Data Safety Monitoring Board recommended halting the trial due to an unacceptable frequency and severity of serious allergic reactions, including fatal anaphylaxis, in the pegnivacogin arm.

| Outcome | Pegnivacogin (REG1) Arm (n=1,605) | Bivalirudin Arm (n=1,601) |

| Serious Allergic Events | 10 (0.6%) | 1 (<0.1%) |

| Fatal Anaphylaxis | 1 | 0 |

The primary efficacy endpoint showed no significant difference between the groups at the time of termination (6.7% for REG1 vs. 6.4% for bivalirudin).

Investigation of Allergic Reactions

Subsequent investigation into the cause of the severe allergic reactions revealed a strong correlation with pre-existing anti-PEG antibodies in patients.

-

Anti-PEG Antibody Assay Protocol:

-

An ELISA-based method was developed to detect anti-PEG antibodies in patient serum samples.

-

Pegnivacogin was coated onto microtiter plates to capture antibodies from patient serum.

-

An anti-human IgG alkaline phosphatase conjugate was used as a detection antibody.

-

Specificity was confirmed by competitive inhibition with free 20-kDa PEG.

-

-

Findings: Analysis of patient samples from the clinical trials revealed that high levels of pre-existing IgG anti-PEG antibodies were a major factor causing the first-exposure allergic reactions. It is believed that the large bolus dose of PEG delivered by pegnivacogin (~64 mg for an 80 kg patient) was sufficient to trigger these severe immune responses in sensitized individuals.

dot

Caption: Postulated mechanism for severe allergic reactions to Pegnivacogin.

Conclusion

Pegnivacogin was a pioneering therapeutic agent that successfully translated the concept of aptamer-based, reversible anticoagulation from the laboratory to late-stage clinical trials. It demonstrated potent, target-specific inhibition of Factor IXa with a predictable and controllable safety profile with respect to bleeding. However, the discovery of severe, life-threatening allergic reactions mediated by pre-existing anti-PEG antibodies ultimately led to the termination of its development. The story of pegnivacogin serves as a critical case study for the drug development community, highlighting the potential immunogenicity of PEGylated therapeutics and underscoring the importance of evaluating for pre-existing antibodies in patient populations, particularly when high-dose PEGylated drugs are being developed.

References

- 1. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Direct factor IXa inhibition with the RNA-aptamer pegnivacogin reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurointervention.pcronline.com [eurointervention.pcronline.com]

An In-depth Technical Guide to Pegnivacogin and the REG1 Anticoagulation System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the REG1 anticoagulation system, centered on its core component, pegnivacogin (B1193231). The REG1 system represents a novel approach to anticoagulation, offering the potential for active control and reversal. This document details the system's mechanism of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and provides visual representations of critical pathways and processes.

Introduction to the REG1 Anticoagulation System

The REG1 anticoagulation system is a two-component system consisting of:

-

Pegnivacogin (RB006): A single-stranded RNA aptamer that acts as a direct and selective inhibitor of coagulation Factor IXa (FIXa).[1][2]

-

Anivamersen (RB007): A complementary oligonucleotide that serves as an active reversal agent, or antidote, to pegnivacogin.[1][2][3]

The system is designed to provide potent, titratable anticoagulation with the unique ability to be actively reversed, offering a potential advantage in clinical situations requiring precise control of bleeding risk, such as during percutaneous coronary intervention (PCI) and in the management of acute coronary syndromes (ACS).[4][5]

Mechanism of Action

Pegnivacogin functions by binding with high affinity and specificity to the active site of Factor IXa, thereby inhibiting its role in the coagulation cascade.[1] Factor IXa is a critical component of the intrinsic pathway of blood coagulation, responsible for the activation of Factor X to Factor Xa, a key step leading to thrombin generation and fibrin (B1330869) clot formation. By inhibiting Factor IXa, pegnivacogin effectively reduces thrombin generation and subsequent clot formation.

The reversal of pegnivacogin's anticoagulant effect is achieved through the administration of anivamersen. Anivamersen is a synthetic oligonucleotide with a sequence complementary to a portion of the pegnivacogin aptamer.[3] It binds to pegnivacogin via Watson-Crick base pairing, forming a stable duplex.[3] This binding alters the three-dimensional structure of pegnivacogin, preventing it from binding to and inhibiting Factor IXa, thus restoring normal coagulation.[3] The degree of anticoagulation reversal is dose-dependent on the amount of anivamersen administered relative to pegnivacogin.[3]

References

- 1. REG1 - Wikipedia [en.wikipedia.org]

- 2. dicardiology.com [dicardiology.com]

- 3. The REG1 anticoagulation system: a novel actively controlled factor IX inhibitor using RNA aptamer technology for treatment of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dicardiology.com [dicardiology.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Profile of Pegnivacogin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin (B1193231) (formerly RB006) is a nucleic acid aptamer-based anticoagulant that selectively inhibits Factor IXa, a critical component of the intrinsic pathway of the blood coagulation cascade. Developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent anivamersen (RB007), pegnivacogin was investigated for use in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[1][2][3][4] The development of pegnivacogin was ultimately discontinued (B1498344) due to severe allergic reactions observed in clinical trials.[1][5] This technical guide provides a comprehensive overview of the available preclinical and early clinical data on pegnivacogin, with a focus on its mechanism of action, pharmacodynamics, and the underlying cause of its adverse effects.

Core Mechanism of Action

Pegnivacogin is a single-stranded, 31-nucleotide RNA aptamer that is chemically modified with 2'-fluoropyrimidines and linked to a 40-kDa polyethylene (B3416737) glycol (PEG) moiety to enhance its pharmacokinetic profile.[6] Its primary mechanism of action is the direct and high-affinity binding to the active site of Factor IXa, thereby inhibiting its enzymatic activity.[1][2] The inhibition of Factor IXa interrupts the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin (B1330869) clot formation.[2][4]

Signaling Pathway

Pharmacodynamics and Efficacy

Preclinical and early clinical studies demonstrated that pegnivacogin is a potent anticoagulant. In vitro studies showed that pegnivacogin reduces platelet activation and aggregation.[2][4] In patients with ACS, a 1 mg/kg intravenous bolus of pegnivacogin resulted in a significant reduction in residual platelet aggregation 20 minutes after administration.[2][4]

The RADAR Phase 2b clinical trial provided key pharmacodynamic data in patients with ACS.[7][8][9] A weight-adjusted dose of 1 mg/kg of pegnivacogin consistently achieved near-complete inhibition of Factor IX activity and provided stable anticoagulation during cardiac catheterization.[7][8][9]

Quantitative Pharmacodynamic Data from the RADAR Trial

| Parameter | Value (Mean ± SD) |

| Pegnivacogin Plasma Concentration | 26.1 ± 4.6 µg/mL |

| Activated Partial Thromboplastin Time (aPTT) | 93.0 ± 9.5 s |

| Fold Increase in aPTT from Baseline | 2.9 ± 0.3 |

Data from a substudy of the RADAR trial in patients with ACS receiving a 1 mg/kg dose of pegnivacogin.[8][9]

Experimental Protocols

While detailed preclinical study protocols for pegnivacogin are not extensively published, the following methodologies were employed in the evaluation of the REG1 system.

In Vitro Platelet Reactivity Analysis

-

Objective: To assess the effect of pegnivacogin on platelet activation and aggregation.

-

Methodology:

-

Whole blood samples from healthy volunteers were collected.

-

Samples were incubated in vitro with and without pegnivacogin.

-

Platelet reactivity was analyzed using light transmission aggregometry.

-

Adenosine diphosphate (B83284) (ADP)-induced CD62P-expression and PAC-1 binding were measured to assess platelet activation.[2][4]

-

Pharmacokinetic and Pharmacodynamic Substudy of the RADAR Trial

-

Objective: To determine the plasma concentration, aPTT prolongation, and degree of Factor IX inhibition with a 1 mg/kg dose of pegnivacogin in ACS patients.

-

Methodology:

-

Patients with ACS scheduled for cardiac catheterization were enrolled.

-

A 1 mg/kg intravenous bolus of pegnivacogin was administered.

-

Blood samples were collected at baseline, 10-30 minutes post-administration, and before and after catheterization.

-

Pegnivacogin plasma concentrations were measured using an ELISA.[8]

-

aPTT was measured in plasma samples.

-

Factor IX activity was imputed from aPTT prolongation using a calibration curve.[7][8]

-

Toxicology and Adverse Events

The most significant safety concern that emerged during the clinical development of pegnivacogin was the occurrence of severe allergic reactions, including anaphylaxis.[1][5] These reactions were observed shortly after the first administration of the drug in a small number of patients in the RADAR trial, which ultimately led to its termination.[5][6]

Subsequent investigations revealed that these hypersensitivity reactions were linked to pre-existing anti-PEG antibodies in the affected individuals.[6][10][11] The PEG moiety, while intended to improve the drug's half-life, was identified as the immunogenic component.

Primate Pharmacology Study

A primate pharmacology study was conducted to investigate the potential for pegnivacogin to cause an inflammatory response. The study found no evidence that pegnivacogin caused histamine (B1213489) release or complement activation in primates.[6] Furthermore, no adverse effects related to the administration of intact or expired pegnivacogin were observed in this study, with no significant changes in body temperature, heart rate, or mean arterial pressure compared to control treatment.[6][12]

Conclusion

Pegnivacogin demonstrated potent and predictable anticoagulation through the targeted inhibition of Factor IXa in both preclinical and early clinical settings. However, its clinical development was halted due to severe allergic reactions caused by pre-existing anti-PEG antibodies. This highlights a critical challenge in the development of PEGylated therapeutics and underscores the importance of evaluating potential immunogenicity early in the drug development process. The findings from the pegnivacogin studies have contributed valuable insights into the clinical significance of anti-PEG antibodies.

References

- 1. REG1 - Wikipedia [en.wikipedia.org]

- 2. Pegnivacogin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Direct factor IXa inhibition with the RNA-aptamer pegnivacogin reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. leadinglifetechnologies.com [leadinglifetechnologies.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Pegnivacogin results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pre-existing anti-polyethylene glycol antibody linked to first-exposure allergic reactions to pegnivacogin, a PEGylated RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pre-existing anti-PEG antibodies are associated with severe immediate allergic reactions to pegnivacogin, a PEGylated aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. realcovidfacts.org [realcovidfacts.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pegnivacogin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin (B1193231) (formerly RB006) is a novel, single-stranded RNA aptamer designed as a direct inhibitor of coagulation Factor IXa (FIXa). It was developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen (RB007). This system was engineered to provide potent, predictable, and reversible anticoagulation for use in acute care settings, such as during percutaneous coronary intervention (PCI) and for the treatment of acute coronary syndromes (ACS).[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of pegnivacogin, detailing its mechanism of action, clinical trial data, and experimental methodologies.

Core Concepts: Mechanism of Action

Pegnivacogin exerts its anticoagulant effect by binding with high affinity and specificity to the active site of Factor IXa.[1] This binding event inhibits the formation of the tenase complex, which is composed of Factor VIIIa and Factor IXa. The tenase complex is a critical component of the intrinsic pathway of the coagulation cascade, responsible for the conversion of Factor X to its active form, Factor Xa. By inhibiting Factor IXa, pegnivacogin effectively blocks this conversion, leading to a significant reduction in thrombin generation and subsequent fibrin (B1330869) clot formation.[2]

The following diagram illustrates the role of Factor IXa in the coagulation cascade and the mechanism of inhibition by pegnivacogin.

Pharmacokinetics

Pegnivacogin is administered intravenously and exhibits a rapid onset of action. The pharmacokinetic profile of pegnivacogin has been characterized in healthy volunteers and patients with coronary artery disease.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of pegnivacogin.

Table 1: Pharmacokinetic Parameters of Intravenous Pegnivacogin (1 mg/kg) in Patients with Acute Coronary Syndrome (RADAR Substudy)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (Maximum Plasma Concentration) | 26.1 ± 4.6 µg/mL | [1][3][4][5] |

| Tmax (Time to Maximum Concentration) | 2 - 5 minutes | [6] |

| Half-life (t½) | > 24 hours | [7] |

Note: A more precise terminal half-life with standard deviation is not available in the reviewed literature.

Pharmacodynamics

The pharmacodynamic effects of pegnivacogin are primarily assessed by its impact on coagulation assays, most notably the activated partial thromboplastin (B12709170) time (aPTT), and direct measurement of Factor IXa inhibition.

Data Presentation

Table 2: Pharmacodynamic Effects of Intravenous Pegnivacogin (1 mg/kg) in Patients with Acute Coronary Syndrome (RADAR Substudy)

| Parameter | Value (Mean ± SD) | Reference |

| aPTT (activated Partial Thromboplastin Time) | 93.0 ± 9.5 seconds | [1][3][4][5] |

| aPTT Fold Increase from Baseline | 2.9 ± 0.3 | [1][3][4][5] |

| Factor IXa Inhibition | > 99% (at doses ≥ 0.75 mg/kg) |

Table 3: In Vitro and In Vivo Effects of Pegnivacogin on Platelet Aggregation

| Condition | Effect on Platelet Aggregation | Reference |

| In vitro (Healthy Volunteers) | Reduced ADP-induced platelet aggregation by 26.3 ± 16.4% | [8][9] |

| In vivo (ACS Patients) | Reduced residual platelet aggregation (1µM ADP) from 33.3 ± 4% to 14.7 ± 8.1% | [8][9] |

Dose-Response Relationship

Clinical studies have demonstrated a clear dose-dependent relationship between the administered dose of pegnivacogin, the resulting plasma concentration, and the prolongation of aPTT. A dose of 0.75 mg/kg was predicted to achieve over 99% inhibition of Factor IX activity, corresponding to an approximate 2.5-fold increase in aPTT from baseline.[10] The 1 mg/kg dose used in later clinical trials was selected to ensure consistent and near-complete Factor IXa inhibition across a diverse patient population.[3][10]

Experimental Protocols

The clinical development of pegnivacogin involved several key clinical trials, most notably the Phase 2b RADAR trial and the Phase 3 REGULATE-PCI trial.

RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-Ranging) Trial

-

Objective: To determine the appropriate dose of the reversal agent, anivamersen, needed for safe sheath removal after cardiac catheterization and to assess the safety and efficacy of the REG1 system in patients with ACS.[7][11]

-

Study Design: Patients with non-ST-elevation ACS were randomized to receive either pegnivacogin (1 mg/kg IV bolus) followed by one of four different doses of anivamersen for partial to full reversal, or heparin.[7]

-

Pharmacokinetic/Pharmacodynamic Substudy: A pre-specified substudy was conducted to measure pegnivacogin plasma concentrations and aPTT at various time points before, during, and after cardiac catheterization.[1][3]

-

Plasma Concentration Measurement: Pegnivacogin plasma concentrations were determined using a validated enzyme-linked immunosorbent assay (ELISA)-based method.

-

aPTT Measurement: Activated partial thromboplastin time was measured using the STA-PTT A5 assay on a Stago STA analyzer.

-

The following diagram outlines the experimental workflow of the RADAR PK/PD substudy.

REGULATE-PCI Trial

-

Objective: To compare the efficacy and safety of the REG1 system with bivalirudin (B194457) in patients undergoing PCI.

-

Study Design: A large-scale, randomized, open-label, active-controlled trial. The trial was prematurely terminated due to a higher than expected rate of severe allergic reactions in the pegnivacogin arm.

Logical Relationships in Pegnivacogin Therapy

The therapeutic effect of pegnivacogin is a direct consequence of its pharmacokinetic and pharmacodynamic properties. The logical flow from drug administration to clinical outcome is depicted in the diagram below.

Safety and Tolerability

While early phase studies suggested a favorable safety profile for pegnivacogin, the larger REGULATE-PCI trial was terminated early due to an unacceptably high incidence of severe allergic reactions, including anaphylaxis.[12] These reactions were observed shortly after the administration of pegnivacogin. Subsequent investigations have suggested a possible link between pre-existing anti-polyethylene glycol (PEG) antibodies and these first-exposure reactions, as pegnivacogin is a PEGylated aptamer.

Conclusion

Pegnivacogin is a potent and direct inhibitor of Factor IXa with a rapid onset of action and a long duration of effect. Its pharmacokinetic profile is characterized by a high maximum plasma concentration achieved shortly after intravenous administration and a half-life exceeding 24 hours. Pharmacodynamically, pegnivacogin produces a dose-dependent prolongation of aPTT and achieves near-complete inhibition of Factor IXa at clinically relevant doses. Despite its promising anticoagulant properties and the availability of a specific reversal agent, the clinical development of pegnivacogin was halted due to safety concerns related to severe allergic reactions. This comprehensive technical guide provides researchers and drug development professionals with a detailed summary of the pharmacokinetic and pharmacodynamic properties of pegnivacogin, which may inform the development of future anticoagulant therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. academic.oup.com [academic.oup.com]

- 4. Pegnivacogin results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regado Biosciences Presents Two Abstracts on the Subcutaneous Depot Formulation of Pegnivacogin, a Nuclease-Stabilized RNA Aptamer, Direct Factor IXa Inhibitor and Part of the REG2 Anticoagulant System, at the American Heart Association Scientific Session - BioSpace [biospace.com]

- 6. Portico [access.portico.org]

- 7. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Dose selection for a direct and selective factor IXa inhibitor and its complementary reversal agent: translating pharmacokinetic and pharmacodynamic properties of the REG1 system to clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dicardiology.com [dicardiology.com]

- 12. Pre-existing anti–polyethylene glycol antibody linked to first-exposure allergic reactions to pegnivacogin, a PEGylated RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticoagulant Effect of Pegnivacogin on the Coagulation Cascade

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pegnivacogin (B1193231) is a novel, single-stranded RNA aptamer designed as a direct inhibitor of Factor IXa (FIXa), a critical serine protease in the coagulation cascade.[1][2] It functions as the anticoagulant component of the REG1 system, which also includes anivamersen, a complementary oligonucleotide that acts as a reversal agent.[1][3] By specifically targeting and inhibiting FIXa, pegnivacogin effectively attenuates the intrinsic and common pathways of coagulation, leading to a potent, dose-dependent anticoagulant effect. This guide provides a comprehensive overview of pegnivacogin's mechanism of action, its quantifiable effects on pharmacodynamic markers and platelet function, and the experimental methodologies used to ascertain these effects, with a focus on data from key clinical investigations such as the RADAR Phase 2b trial.

Core Mechanism of Action

Pegnivacogin exerts its anticoagulant effect by binding directly to the active site of Factor IXa, thereby preventing it from activating Factor X to Factor Xa.[1][4] This action is a pivotal intervention point in the coagulation cascade, as Factor IXa is the enzymatic component of the intrinsic "tenase" complex (FIXa-FVIIIa), which is responsible for a major burst in thrombin generation. By neutralizing FIXa, pegnivacogin effectively reduces the downstream production of thrombin (Factor IIa), a multifunctional enzyme that is central to fibrin (B1330869) clot formation and platelet activation.[5][6]

The following diagram illustrates the position of pegnivacogin's intervention within the coagulation cascade.

Quantitative Pharmacodynamic and Platelet Effects

Clinical studies, particularly the RADAR (A Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-ranging Study Assessing the REG1 System) trial, have provided key quantitative data on the effects of pegnivacogin.[7][8]

Pharmacodynamic Profile

A weight-adjusted intravenous dose of 1 mg/kg pegnivacogin in patients with Acute Coronary Syndromes (ACS) demonstrated a rapid, consistent, and potent anticoagulant effect.[7][8]

| Parameter | Value (Mean ± SD) | Clinical Significance | Source |

| Peak Plasma Concentration | 26.1 ± 4.6 µg/mL | Rapid achievement of therapeutic drug levels. | [7][8] |

| Activated Partial Thromboplastin Time (aPTT) | 93.0 ± 9.5 s | Significant prolongation of clotting time, indicating effective anticoagulation. | [7][8] |

| Factor IX Inhibition (Fold Increase from Baseline) | 2.9 ± 0.3 | Near-complete inhibition of the target enzyme, Factor IXa. | [7][8] |

Effects on Platelet Function

Thrombin is a potent platelet activator. By inhibiting the upstream generation of thrombin, pegnivacogin indirectly reduces platelet reactivity and aggregation.[5] This effect was observed both in vitro and in ACS patients.

| Assay Type | Condition | Parameter | Result | P-value | Source |

| In Vitro Flow Cytometry | ADP-Induced | CD62P-Expression | ↓ 10.2% (from 100% to 89.79 ± 4.04%) | p=0.027 | [5][6] |

| In Vitro Flow Cytometry | ADP-Induced | PAC-1 Binding | ↓ 17.0% (from 100% to 83.02 ± 4.08%) | p=0.010 | [5][6] |

| In Vitro Aggregometry | ADP-Induced | Platelet Aggregation | ↓ 32.0% (from 97.71% to 66.53 ± 9.92%) | p=0.013 | [5][6] |

| Ex Vivo Aggregometry | ACS Patients (1 mg/kg IV bolus) | Residual Platelet Aggregation | ↓ 56.8% (from 100% to 43.21 ± 8.23%) | p=0.020 | [3][5][6] |

Experimental Protocols & Workflows

The characterization of pegnivacogin's effects relies on established hematological and pharmacological assays.

Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment in the RADAR Trial

The RADAR PK/PD substudy was designed to confirm the dose selection and stability of anticoagulation during cardiac catheterization.[8][9]

Methodology: Activated Partial Thromboplastin Time (aPTT)

-

Sample Preparation: Venous blood is collected in tubes containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio). Platelet-poor plasma (PPP) is prepared by centrifuging the sample at approximately 2,500 x g for 15 minutes.[10][11]

-

Assay Procedure:

-

A volume of PPP (e.g., 50-100 µL) is pipetted into a cuvette and incubated at 37°C.[10][12]

-

An equal volume of aPTT reagent (containing a surface activator like ellagic acid and phospholipids) is added.[10][13] The mixture is incubated for a precise activation time (e.g., 3-5 minutes) at 37°C.[12][13]

-

Pre-warmed calcium chloride (e.g., 25 mM) is forcibly added to the mixture, and a timer is started simultaneously.[10][13]

-

-

Data Recording: The time taken for a fibrin clot to form is recorded in seconds. This time is prolonged in the presence of inhibitors of the intrinsic and common pathways, such as pegnivacogin.[14]

In Vitro Platelet Function Assays

These experiments were conducted on whole blood from healthy volunteers to isolate the direct and indirect effects of pegnivacogin on platelet activity.[3][15]

Methodology: Light Transmission Aggregometry (LTA)

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed (e.g., 190 g for 15 minutes) to keep platelets suspended.[15] Platelet-poor plasma (PPP) for calibration is obtained by a subsequent high-speed centrifugation (e.g., 1000 g for 10 minutes).[1][15]

-

Incubation: PRP is incubated with either pegnivacogin (50 µg/ml) or a placebo control (phosphate-buffered saline) for 10 minutes.[15]

-

Assay Procedure:

-

Data Recording: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The instrument records this change in light transmission over time, with the maximal aggregation expressed as a percentage.[1][2]

Conclusion

Pegnivacogin is a potent and specific inhibitor of Factor IXa that produces a reliable and high-grade level of anticoagulation. Its mechanism translates into significant prolongation of clotting times and a notable, indirect reduction in platelet reactivity. The data gathered from clinical and in vitro studies provide a strong quantitative basis for understanding its effects on the coagulation cascade. The development of its active control agent, anivamersen, further underscores its potential utility in clinical settings requiring precise and reversible anticoagulation.[3][16] However, the development program for the REG1 system, including pegnivacogin, has been discontinued.[6]

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 3. Direct factor IXa inhibition with the RNA-aptamer pegnivacogin reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Light transmission aggregometry (LTA) [bio-protocol.org]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. tandfonline.com [tandfonline.com]

- 8. An overview of the RADAR trial | VJHemOnc [vjhemonc.com]

- 9. Paper: RADAR Trial: MRD Response Adapted Trial for Newly Diagnosed Transplant Eligible Myeloma Patients [ash.confex.com]

- 10. linear.es [linear.es]

- 11. Activated Partial Thromboplastin Time - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]

- 12. chronolab.com [chronolab.com]

- 13. adveetabiotech.com [adveetabiotech.com]

- 14. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

The Architecture of Inhibition: A Technical Guide to the Pegnivacogin-Factor IXa Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the structural and functional aspects of the Pegnivacogin-Factor IXa complex. Pegnivacogin (B1193231) (also known as RB006) is a PEGylated RNA aptamer designed to specifically inhibit coagulation Factor IXa (FIXa), a critical serine protease in the intrinsic pathway of the blood coagulation cascade. Its development as part of the REG1 anticoagulation system, which includes the reversal agent anivamersen, represented a novel strategy for controllable anticoagulation. This document synthesizes crystallographic data, quantitative binding parameters, and detailed experimental methodologies to offer a comprehensive resource for researchers in thrombosis, hemostasis, and drug development.

Introduction

The coagulation cascade is a meticulously regulated enzymatic process essential for hemostasis. Factor IXa plays a pivotal role in this cascade by forming the intrinsic tenase complex with its cofactor, Factor VIIIa, which subsequently activates Factor X to Factor Xa, leading to thrombin generation and fibrin (B1330869) clot formation.[1] Dysregulation of this pathway can lead to thrombotic disorders, making FIXa a key target for anticoagulant therapies.

Pegnivacogin is a nucleic acid ligand, specifically an RNA aptamer, that was developed through Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[2] It is an optimized and PEGylated version of the parent aptamer, 9.3t.[2][3] The REG1 system, comprising pegnivacogin and its complementary oligonucleotide reversal agent anivamersen, was designed to provide rapid, potent, and readily reversible anticoagulation.[1][4] This guide focuses on the molecular interactions at the heart of this system: the binding of pegnivacogin to Factor IXa.

Molecular Structure of the Pegnivacogin-Factor IXa Complex

While the crystal structure of Pegnivacogin itself in complex with Factor IXa is not publicly available, a high-resolution X-ray crystal structure of a closely related and functionally analogous inhibitory RNA aptamer, DTRI-177, bound to human Factor IXa provides profound insights into the mechanism of inhibition. This complex, resolved at 2.6 Å, is available in the Protein Data Bank under the accession code 8EPK .[5]

The structure reveals that the aptamer does not bind to the active site of FIXa. Instead, it interacts with a remote exosite on the catalytic domain, analogous to the anion-binding exosite-2 of thrombin.[5] This allosteric binding mechanism is a key feature of its inhibitory action. The interaction interface is extensive, covering approximately 1,100 Ų on the surface of FIXa and involves three α-helices and a deep groove.[5]

Upon binding, the aptamer induces a significant conformational change in Factor IXa. A critical movement involves the side chain of Trp215, which translocates 6.8 Å towards the catalytic His57, leading to a complete closure of the S1 substrate-binding pocket.[5] This allosteric distortion of the active site prevents the productive binding and cleavage of its natural substrate, Factor X, thereby inhibiting the coagulation cascade.

Quantitative Data: Binding Affinity and Pharmacodynamics

The interaction between Pegnivacogin and Factor IXa is characterized by high affinity and specificity. The PEGylated aptamer RB006 (Pegnivacogin) binds to Factor IXa with an affinity of approximately 3 nM.[6] The parent aptamer, 9.3t, exhibits a dissociation constant (Kd) of approximately 0.6 nM.[7]

Clinical and preclinical studies have quantified the pharmacodynamic effects of Pegnivacogin, primarily through the activated partial thromboplastin (B12709170) time (aPTT), a measure of the intrinsic coagulation pathway's functionality.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | |||

| Pegnivacogin (RB006) - FIXa | ~3 nM | In vitro | [6] |

| Aptamer 9.3t - FIXa | 0.58 ± 0.1 nM | In vitro | [7] |

| Pharmacodynamic Effects | |||

| Pegnivacogin Plasma Concentration (1 mg/kg dose) | 26.1 ± 4.6 µg/mL | Human (ACS patients) | [8][9] |

| Mean aPTT (baseline) | 30.8 ± 3.8 s | Human (ACS patients) | [10] |

| Mean aPTT (post-Pegnivacogin 1 mg/kg) | 93.0 ± 9.5 s | Human (ACS patients) | [8][9][10] |

| Fold Increase in aPTT | 2.9 ± 0.3 | Human (ACS patients) | [8][9] |

| Platelet Aggregation Inhibition | |||

| ADP-induced CD62P-expression | Reduction to 89.79 ± 4.04% of control | In vitro (human blood) | [11] |

| ADP-induced PAC-1 binding | Reduction to 83.02 ± 4.08% of control | In vitro (human blood) | [11] |

| Platelet Aggregation (LTA) | Reduction to 66.53 ± 9.92% of control | In vitro (human blood) | [11] |

| Residual Platelet Aggregation (in ACS patients) | Reduction to 43.21 ± 8.23% of baseline | Human (ACS patients) | [11] |

Experimental Protocols

X-ray Crystallography of the Factor IXa-Aptamer Complex

This protocol is based on the methodology used for the crystallization of the homologous DTRI-177-Factor IXa complex (PDB: 8EPK).[5]

-

Protein Expression and Purification:

-

Recombinant variants of human Factor IX, truncated at the N-terminal domains (e.g., ΔGlaΔEGF1-hIXa) and with the catalytic Ser195 mutated to Ala (S195A) to prevent activity, are expressed. The proteolytic activation sites are replaced with a furin-recognition sequence.

-

The Factor IX constructs are co-expressed with secreted, soluble furin in AV12 cells.

-

The resulting truncated Factor IXa variants are purified from the conditioned medium using standard chromatographic techniques.

-

-

Complex Formation and Crystallization:

-

The purified Factor IXa variant is mixed with the RNA aptamer (DTRI-177).

-

Crystallization is performed using the sitting-drop vapor diffusion method.

-

The protein-aptamer complex solution is mixed with a reservoir solution. For the 8EPK structure, specific crystallization conditions are detailed in the publication's supplementary materials. A general starting point for protein-nucleic acid complexes involves screens like Natrix & Natrix 2 (Hampton Research).[12]

-

Crystals are grown at a controlled temperature (e.g., 20°C).

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known structure of Factor IXa as a search model.

-

The model is refined against the diffraction data to yield the final atomic coordinates.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

This is a representative protocol for analyzing aptamer-protein interactions, as was performed for Pegnivacogin (RB006).[6]

-

Chip Preparation and Ligand Immobilization:

-

A sensor chip (e.g., a Biacore CM5 chip) is activated.

-

Human Factor IXa is immobilized onto the chip surface via amine coupling or another suitable chemistry. The immobilization level is calculated to achieve a desired maximum response (Rmax) based on the molecular weights of the ligand (FIXa) and analyte (Pegnivacogin).[13]

-

Remaining active sites on the chip are blocked.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the chip surface to establish a stable baseline.

-

Pegnivacogin is prepared in a series of concentrations in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.

-

Each concentration of Pegnivacogin is injected over the immobilized Factor IXa surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

-

The change in the refractive index at the surface, measured in Resonance Units (RU), is recorded in real-time to generate a sensorgram.

-

-

Data Analysis:

-

The resulting sensorgrams are processed, which includes subtraction of any non-specific binding observed on a reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (koff/kon).

-

Factor IXa Activity Assay (Chromogenic)

This protocol is based on methods used to assess the inhibitory effect of Factor IXa aptamers.[14]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-buffered saline with Ca2+).

-

Prepare solutions of human Factor IXa, Factor VIIIa, phospholipids (B1166683) (liposomes), and Factor X at known concentrations.

-

Prepare a chromogenic substrate for Factor Xa (e.g., Pefachrome fXa).

-

Prepare a stock solution of Pegnivacogin and a series of dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, pre-assemble the intrinsic tenase complex by incubating Factor IXa, Factor VIIIa, and phospholipids in the reaction buffer.

-

Add the various dilutions of Pegnivacogin or a vehicle control to the wells and incubate.

-

Initiate the reaction by adding Factor X.

-

Allow the reaction to proceed for a set time at 37°C.

-

Measure the amount of Factor Xa generated by adding the chromogenic substrate. The cleavage of the substrate by Factor Xa produces a colored product.

-

Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of Factor Xa generation for each concentration of Pegnivacogin.

-

Plot the rate of Factor Xa generation against the Pegnivacogin concentration to determine the IC50 or inhibition constant (Ki).

-

Visualizations

Caption: Inhibition of the Intrinsic Coagulation Pathway by Pegnivacogin.

Caption: Workflow for Surface Plasmon Resonance (SPR) Kinetic Analysis.

Caption: Logical Flow of Allosteric Inhibition of Factor IXa by Pegnivacogin.

Conclusion

The Pegnivacogin-Factor IXa complex exemplifies a sophisticated and highly specific interaction central to a novel anticoagulant strategy. The allosteric mechanism of inhibition, revealed through structural studies of homologous aptamers, highlights the potential for developing highly targeted therapeutics that modulate enzyme function without directly occluding the active site. The quantitative data confirm the high-affinity binding and potent anticoagulant effect of Pegnivacogin. The detailed experimental protocols provided herein serve as a practical guide for researchers seeking to investigate this and similar aptamer-protein interactions. This comprehensive understanding is vital for the continued exploration and development of next-generation anticoagulant therapies.

References

- 1. Overview of the Therapeutic Potential of Aptamers Targeting Coagulation Factors [mdpi.com]

- 2. Factor IX(a) inhibitors: an updated patent review (2003-present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An RNA aptamer exploits exosite-dependent allostery to achieve specific inhibition of coagulation factor IXa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-PEG antibodies inhibit the anticoagulant activity of PEGylated aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pegnivacogin results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Direct factor IXa inhibition with the RNA-aptamer pegnivacogin reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Aptamer-Protein Complexes by X-ray Crystallography and Alternative Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. columbia.edu [columbia.edu]

early-phase clinical trials of Pegnivacogin

An In-depth Technical Guide to the Early-Phase Clinical Trials of Pegnivacogin (B1193231)

Introduction

Pegnivacogin is a novel, single-stranded RNA aptamer that functions as a direct inhibitor of Factor IXa, a critical component of the intrinsic pathway of the blood coagulation cascade.[1][2] It was developed as part of the REG1 anticoagulation system, which also includes anivamersen, a complementary oligonucleotide that acts as a specific reversal agent.[1][3] This system was designed to offer predictable and controllable anticoagulation, a desirable feature in clinical settings such as percutaneous coronary intervention (PCI) and acute coronary syndromes (ACS).[1][3] This guide provides a detailed overview of the , focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Pegnivacogin selectively binds to Factor IXa, inhibiting its ability to form the tenase complex with Factor VIIIa.[2] This complex is responsible for the activation of Factor X to Factor Xa, a key step in the coagulation cascade leading to thrombin generation and fibrin (B1330869) clot formation. By inhibiting Factor IXa, Pegnivacogin effectively reduces thrombin generation and subsequent coagulation.[4] The anticoagulant effect of Pegnivacogin can be rapidly and specifically reversed by the administration of anivamersen.[5] Anivamersen is an oligonucleotide with a sequence complementary to that of Pegnivacogin, allowing it to bind to Pegnivacogin and neutralize its inhibitory activity on Factor IXa.[5]

Mechanism of action of the REG1 anticoagulation system.

Early-Phase Clinical Trials

Phase 1b Dose-Escalation Study

A Phase 1b dose-escalation study was conducted to evaluate the safety and efficacy of the REG1 system in patients with stable coronary artery disease.[6]

Experimental Protocol: The study enrolled 50 patients with stable coronary artery disease who were receiving aspirin (B1665792) with or without clopidogrel.[6] Patients received an intravenous (IV) bolus injection of Pegnivacogin (then known as RB006).[6] The study assessed the dose-dependent prolongation of activated partial thromboplastin (B12709170) time (aPTT) and the inhibition of Factor IXa.[6] The reversal of anticoagulation was evaluated after the administration of Anivamersen (then known as RB007) at a 2:1 antidote-to-drug ratio.[6]

Key Findings:

| Parameter | Result |

| Pegnivacogin (RB006) Administration | |

| aPTT | Prompt, consistent, and dose-dependent prolongation[6] |

| Factor IXa Inhibition (at 1 mg/kg) | Essentially complete[6] |

| Anivamersen (RB007) Administration | |

| aPTT Reversal Time | Median of one minute[6] |

| Rebound Anticoagulation | None observed for up to seven days[6] |

| Safety | |

| Major Bleeding or Serious Adverse Events | None observed[6] |

Phase 2a REVERSAL-PCI Study

The REVERSAL-PCI study was a Phase 2a, open-label, multicenter, randomized trial comparing the REG1 system with unfractionated heparin (UFH) in patients undergoing elective PCI.[7]

Experimental Protocol: The study evaluated the safety and efficacy of REG1 in achieving and reversing anticoagulation during elective PCI.[7] The primary outcome measures were major bleeding within 48 hours or through hospital discharge, and a composite of all-cause death, nonfatal myocardial infarction, and urgent target vessel revascularization within 14 days.[7]